Mercuric thiocyanate

描述

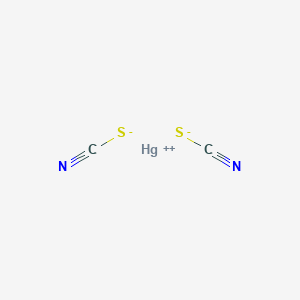

Mercuric thiocyanate, also known as mercury(II) thiocyanate, is an inorganic chemical compound with the formula Hg(SCN)₂. It is a coordination complex of mercury(II) ions and thiocyanate anions.

准备方法

Synthetic Routes and Reaction Conditions: Mercuric thiocyanate can be synthesized by treating solutions containing mercury(II) ions and thiocyanate ions. The low solubility product of this compound causes it to precipitate from the solution. The general reaction is as follows: [ \text{Hg(NO}_3\text{)}_2 + 2 \text{KSCN} \rightarrow \text{Hg(SCN)}_2 + 2 \text{KNO}_3 ] This reaction involves mixing mercury(II) nitrate with potassium thiocyanate, resulting in the formation of this compound and potassium nitrate .

Industrial Production Methods: Industrial production of this compound typically follows the same precipitation method. The reaction is carried out in aqueous solutions, and the precipitated this compound is filtered, washed, and dried to obtain the final product .

Types of Reactions:

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Organic Halides: Used in substitution reactions.

Ferric Ions: Used in colorimetric determination of chloride ions in water.

Major Products Formed:

Mercuric Chloride: Formed during the colorimetric determination of chloride ions.

Ferric Thiocyanate: Formed in the presence of ferric ions.

科学研究应用

Analytical Chemistry

1.1 Chloride Ion Detection

Mercuric thiocyanate is extensively used in the analysis of chloride ions in water samples. The method involves adding this compound to a solution containing chloride ions, which leads to the formation of ferric thiocyanate, a complex that absorbs light at 450 nm. This absorption can be measured using UV-visible spectroscopy, allowing for accurate quantification of chloride concentrations.

| Parameter | Value |

|---|---|

| Absorption Wavelength | 450 nm |

| Reagent Used | This compound |

| Detection Limit | Improved sensitivity for chloride |

This method is critical in environmental monitoring and water quality assessment, providing reliable data for regulatory compliance and public health safety .

1.2 Heavy Metal Contamination Assessment

This compound serves as a reagent in assessing heavy metal contamination in groundwater, particularly in mining-impacted areas. It helps in determining the presence of metals like nickel, contributing valuable data for environmental management strategies .

Material Science

2.1 Synthesis of Non-Linear Optical Crystals

Recent research has focused on the synthesis of non-linear optical (NLO) crystals using this compound. These materials exhibit unique optical properties that are useful in photonic applications. For instance, manganese mercury thiocyanate glycol monomethyl ether crystals have been synthesized and characterized for their optical transmittance and second harmonic generation capabilities.

| Crystal Type | Growth Method | Optical Property |

|---|---|---|

| Manganese Mercury Thiocyanate | Slow evaporation from mixed solvent | Second harmonic generation efficiency of 1.8 times that of KDP |

This advancement highlights the potential of this compound in developing advanced materials for optical technologies .

Chemical Synthesis

This compound acts as a precursor for synthesizing other thiocyanate complexes, such as potassium tris(thiocyanato)mercurate(II) and caesium tris(thiocyanato)mercurate(II). These compounds are utilized in various chemical reactions, including organic halide reactions where this compound facilitates the formation of mercuric halides .

Historical and Educational Demonstrations

This compound is known for its dramatic decomposition reaction when heated, producing a coiling structure reminiscent of a serpent or tree—often referred to as the "Pharaoh's serpent." This reaction is commonly demonstrated in educational settings to illustrate chemical decomposition and exothermic reactions .

Health and Safety Considerations

While this compound has numerous applications, it is crucial to recognize its toxicity. Exposure can lead to severe health issues, including mercury poisoning, which necessitates strict safety protocols during handling and use. Personal protective equipment (PPE) and proper ventilation are essential to mitigate risks associated with its use .

Case Study 1: Environmental Monitoring Using this compound

In a study conducted in a mining area, researchers employed this compound to assess groundwater contamination levels. The results indicated significant heavy metal presence, prompting further investigation into remediation strategies.

Case Study 2: Development of NLO Materials

A research team successfully synthesized NLO crystals using this compound, demonstrating enhanced optical properties suitable for advanced photonic applications. Their findings were published in a peer-reviewed journal, underscoring the compound's relevance in material science.

作用机制

The mechanism by which mercuric thiocyanate exerts its effects involves the dissociation of the compound in solution, releasing thiocyanate ions. These ions can then interact with other ions or molecules in the solution. For example, in the colorimetric determination of chloride ions, the thiocyanate ions bind to ferric ions to form ferric thiocyanate, which is highly colored and can be measured spectrophotometrically .

相似化合物的比较

- Mercuric Isothiocyanate

- Mercuric Sulfocyanide

- Mercury Di(thiocyanate)

- Thiocyanic Acid, Mercury(II) Salt

Comparison: Mercuric thiocyanate is unique due to its ability to form a large, winding “snake” when ignited, a property not shared by its similar compounds. Additionally, its use in the colorimetric determination of chloride ions and as a catalyst in organic reactions highlights its versatility and distinctiveness .

化学反应分析

Thermal Decomposition

Hg(SCN)₂ undergoes a dramatic exothermic decomposition when ignited, forming an expanding solid residue known as the "Pharaoh’s serpent" effect. The reaction proceeds in multiple stages :

Primary Decomposition:

Secondary Reactions:

-

Combustion of carbon disulfide:

-

Decomposition of cyanogen nitride:

-

Oxidation of mercury sulfide:

Key Products and Characteristics

| Product | Role in Reaction | Physical Form |

|---|---|---|

| β-HgS | Forms dark core of residue | Black crystalline solid |

| CS₂ | Fuel for flame, volatile | Colorless liquid |

| (CN)₂ | Toxic gas byproduct | Colorless gas |

| CO₂/SO₂ | Gaseous emissions | Odorous gases |

The reaction’s visual effect arises from rapid gas expansion and carbon nitride polymerization 12.

Reaction with Alkyl Halides

Hg(SCN)₂ reacts with alkyl halides (R–X) to form alkyl isothiocyanates (R–NCS) and mercuric halides (HgX₂) :

Mechanistic Insights

-

SN1 Pathway : Tertiary halides (e.g., t-BuBr) favor carbocation formation, leading to isothiocyanate products .

-

Solvent Dependence : Non-polar solvents (e.g., hexane) enhance isothiocyanate yield vs. thiocyanate .

Experimental Findings

| Alkyl Halide | Product Yield (R–NCS) | Conditions |

|---|---|---|

| t-BuBr | 92% | Hexane, 25°C, 2 hrs |

| α-Phenethyl Br | 85% | Di-n-butyl ether, 40°C |

| Benzhydryl Cl | 78% | 1,2-Dichloroethane |

Use in Chloride Ion Analysis

Hg(SCN)₂ enables spectrophotometric chloride detection via ligand displacement :

Liberated SCN⁻ reacts with Fe³⁺ to form a red complex ():

Method Performance

| Parameter | Value |

|---|---|

| Detection Limit | 0.1 ppm Cl⁻ |

| Linear Range | 0.5–100 ppm Cl⁻ |

| Interference | Bromide, Iodide |

Complexation Reactions

Hg(SCN)₂ forms coordination complexes with thiocyanate ligands, influenced by solvent and counterions :

Notable Complexes

| Complex | Structure | Formation Condition |

|---|---|---|

| [Hg(SCN)₃]⁻ | Trigonal planar | Excess KSCN in aqueous |

| [Hg(SCN)₄]²⁻ | Tetrahedral | High [SCN⁻], polar solvent |

| [Hg(SCN)₂(H₂O)₂] | Octahedral | Hydrated low [SCN⁻] |

Spectroscopic studies (Raman, UV-Vis) confirm ligand exchange dynamics and solvent effects .

Reactivity with Oxidizing Agents

Hg(SCN)₂ reacts violently with strong oxidizers (e.g., chlorates, peroxides), releasing toxic gases :

Hazardous Byproducts

| Byproduct | Hazard Class |

|---|---|

| SO₂ | Respiratory irritant |

| (CN)₂ | Highly toxic |

| Hg vapor | Neurotoxic |

属性

IUPAC Name |

mercury(2+);dithiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHNS.Hg/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZANUMDJPCQHY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].[Hg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2N2S2.Hg, C2HgN2S2 | |

| Record name | MERCURY THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14099-12-8 (Parent) | |

| Record name | Mercuric thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7060469 | |

| Record name | Mercuric thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mercury thiocyanate appears as an odorless white crystalline powder. Insoluble in water and denser than water. Hence sinks in water. Very toxic by inhalation and ingestion., White solid; [Merck Index] Thermally unstable; [Ullmann] | |

| Record name | MERCURY THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercuric thiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2569 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes about 329.0 °F (USCG, 1999) | |

| Record name | MERCURY THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 250 °F (USCG, 1999), Flash point > 250 °F | |

| Record name | MERCURY THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercuric thiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2569 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly sol in water: 0.069 g/100 ml @ 25 °C; sol in soln of alkali cyanides, chlorides; sol in boiling water with decomp, SOL IN HOT WATER, AMMONIUM SALTS, POTASSIUM CYANIDE, HYDROCHLORIC ACID, AMMONIA; SLIGHTLY SOL IN ALCOHOL, ETHER | |

| Record name | MERCURIC THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4 Approximately (USCG, 1999) - Denser than water; will sink, about 4.0 | |

| Record name | MERCURY THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCURIC THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

10.9 (Air=1) | |

| Record name | MERCURIC THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to tan powder, When crystalline, usually in radially arranged needles | |

CAS No. |

592-85-8 | |

| Record name | MERCURY THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercuric thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid, mercury(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercuric thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercury dithiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERCURIC THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JNH1DM7IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MERCURIC THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

165 °C (decomposes) | |

| Record name | MERCURIC THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。